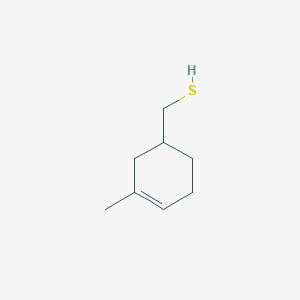
3-Cyclohexene-1-methanethiol, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-methanethiol, 3-methyl-: is an organic compound with the molecular formula C10H18S . It is a derivative of cyclohexene, featuring a thiol group (-SH) attached to the methylene carbon at the 1-position and a methyl group at the 3-position. This compound is known for its distinct sulfurous odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One method involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent.
From Pinene: Another method involves using pinene from turpentine oil. Under the action of 30% sulfuric acid, hydrated terpene diol crystals are formed.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: The thiol group can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation: Products can include sulfoxides and sulfones.
Reduction: Products can include alkanes and alcohols.
Substitution: Products can include various substituted cyclohexenes.
Scientific Research Applications
Chemistry:
Biology:
Biochemical Studies: Utilized in studies involving sulfur-containing compounds and their biological activities.
Medicine:
Drug Development:
Industry:
Fragrance Industry: Used in the formulation of fragrances and flavors due to its distinct odor.
Polymer Industry: Utilized in the synthesis of sulfur-containing polymers.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-methanethiol, 3-methyl- involves its interaction with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their structure and function. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
1-Methylcyclohexene: A structural isomer with a methyl group at the 1-position instead of the 3-position.
3-Methylcyclohexene: Another isomer with a methyl group at the 3-position but lacking the thiol group.
4-Methylcyclohexene: An isomer with a methyl group at the 4-position.
Uniqueness:
Thiol Group: The presence of the thiol group in makes it unique compared to other methylcyclohexenes. This functional group imparts distinct chemical reactivity and odor properties.
Reactivity: The compound’s ability to undergo oxidation, reduction, and substitution reactions distinguishes it from other similar compounds.
Properties
CAS No. |
61860-16-0 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
(3-methylcyclohex-3-en-1-yl)methanethiol |
InChI |
InChI=1S/C8H14S/c1-7-3-2-4-8(5-7)6-9/h3,8-9H,2,4-6H2,1H3 |
InChI Key |
XCJMOMIAKSCRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate](/img/structure/B14544979.png)
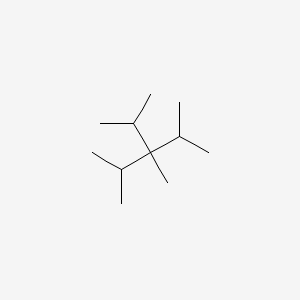
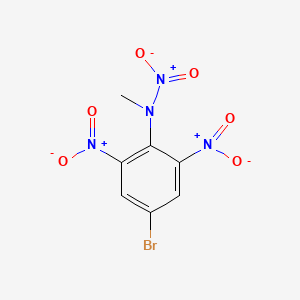
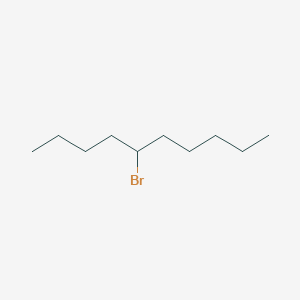
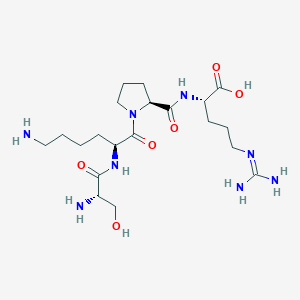
![7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL](/img/structure/B14545014.png)
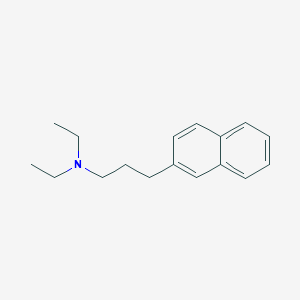
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,5,6-trimethyl-](/img/structure/B14545021.png)
![3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545038.png)
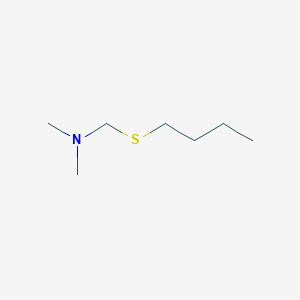
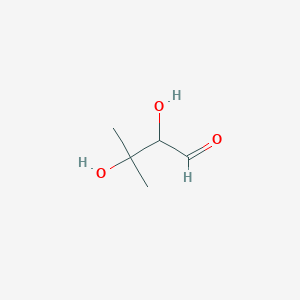
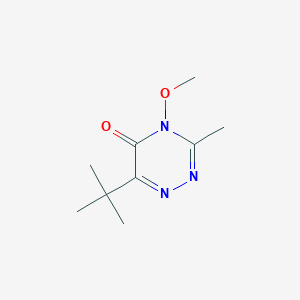
![Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane](/img/structure/B14545063.png)

